Cas no 613686-09-2 (1-2-(1H-pyrazol-1-yl)phenylpropan-1-one)

1-2-(1H-Pyrazol-1-yl)phenylpropan-1-one is a specialized organic compound featuring a pyrazole moiety linked to a propiophenone backbone. Its structural design combines the reactivity of the ketone group with the heterocyclic stability of pyrazole, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s distinct functional groups enable selective modifications, facilitating its use in the development of bioactive molecules. Its well-defined chemical properties ensure consistent performance in reactions such as nucleophilic additions or cyclizations. This compound is particularly useful in medicinal chemistry for constructing targeted scaffolds due to its balanced lipophilicity and electronic effects. High purity and stability further enhance its suitability for research and industrial applications.
1-2-(1H-pyrazol-1-yl)phenylpropan-1-one structure
613686-09-2 structure
Product Name:1-2-(1H-pyrazol-1-yl)phenylpropan-1-one
CAS No:613686-09-2
MF:C12H12N2O
MW:200.236482620239
CID:2835162
PubChem ID:11106365
Update Time:2025-06-08

1-2-(1H-pyrazol-1-yl)phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-pyrazol-1-ylphenyl)propan-1-one
    • 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one
    • DTXSID80455392
    • 1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one
    • 613686-09-2
    • 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-
    • 1-[2-(1H-pyrazol-1-yl)phenyl]propan-1-one
    • EN300-1293402
    • Inchi: 1S/C12H12N2O/c1-2-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3
    • InChI Key: GWKJMQIZQXISSV-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C=CC=CC=1N1C=CC=N1

Computed Properties

  • Exact Mass: 200.09500
  • Monoisotopic Mass: 200.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89000
  • LogP: 2.46500

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Additional information on 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one

Introduction to 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one (CAS No: 613686-09-2)

1-2-(1H-pyrazol-1-yl)phenylpropan-1-one, identified by the CAS number 613686-09-2, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This compound belongs to the class of pyrazole derivatives, which are known for their broad spectrum of biological activities. The structural motif of pyrazole, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, contributes to the unique chemical and pharmacological properties of this molecule.

The compound 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one is synthesized through a series of well-defined chemical reactions that highlight the importance of precision in organic synthesis. The presence of a phenyl group and a propanone moiety in its structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. This compound has been extensively studied for its potential in drug development, particularly in the context of targeting various therapeutic pathways.

In recent years, there has been a growing interest in exploring the pharmacological properties of pyrazole derivatives. The scaffold of 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one has been investigated for its ability to interact with biological targets such as enzymes and receptors. This interaction is crucial for developing drugs that can modulate physiological processes effectively. The compound's ability to serve as a precursor in the synthesis of more complex pharmacophores has made it a focal point in medicinal chemistry research.

One of the most compelling aspects of 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that exhibit potent activity against a variety of diseases. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties. These findings underscore the importance of exploring pyrazole-based compounds as potential leads for new drugs.

The synthesis of 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled chemists to produce this compound in significant quantities, facilitating further research and development. The methodologies employed in its synthesis have also contributed to the broader field of organic chemistry by providing new insights into reaction mechanisms and synthetic strategies.

In addition to its pharmaceutical applications, 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one has shown promise in other areas such as materials science and agrochemistry. Its unique structural features make it a valuable building block for designing novel materials with specific properties. Furthermore, its derivatives have been explored for their potential use in crop protection agents, highlighting the versatility of this compound.

The ongoing research into 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one underscores its significance in modern chemistry. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development. The ability to modify their structure to achieve desired pharmacological effects makes them indispensable tools for medicinal chemists.

In conclusion, 1-2-(1H-pyrazol-1-yl)phenylpropan-1-one (CAS No: 613686-09-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemistry. Its unique structural features and biological activities make it a valuable asset in the pursuit of new therapeutic agents. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of scientific exploration.

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